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Introduction
BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib (formerly

known as BIBF 1120), a small molecule tyrosine kinase inhibitor. Nintedanib is approved for the

treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer

(NSCLC), and other progressive fibrosing interstitial lung diseases. Understanding the

pharmacokinetic and pharmacodynamic profile of BIBF 1202 is crucial for a comprehensive

grasp of nintedanib's mechanism of action, its efficacy, and its safety profile. This technical

guide provides an in-depth summary of the available data on BIBF 1202, including its

metabolic pathway, pharmacokinetic parameters, and its activity as a tyrosine kinase inhibitor.

Pharmacokinetics
BIBF 1202 is formed in the body from its parent drug, nintedanib, through a primary metabolic

pathway.

Metabolism and Elimination
Nintedanib is predominantly metabolized via hydrolytic cleavage by esterases, resulting in the

formation of its free acid moiety, BIBF 1202.[1] This biotransformation is a major route of

clearance for nintedanib. Following its formation, BIBF 1202 is subsequently glucuronidated by
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uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT 1A1, UGT 1A7,

UGT 1A8, and UGT 1A10, to form BIBF 1202 glucuronide.[1] Both BIBF 1202 and its

glucuronide are mainly excreted through the biliary-fecal route, with less than 1% of the parent

drug being eliminated via urine.[1]

The metabolic pathway of nintedanib to BIBF 1202 and its subsequent glucuronidation is

depicted in the following diagram:

Metabolic Pathway of Nintedanib to BIBF 1202

Nintedanib (BIBF 1120) BIBF 1202

Esterase-mediated
hydrolytic cleavage BIBF 1202 Glucuronide

UGT-mediated
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(UGT1A1, 1A7, 1A8, 1A10) Biliary/Fecal Excretion
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Metabolic conversion of nintedanib to BIBF 1202 and its subsequent elimination.

Pharmacokinetic Parameters
Quantitative data on the pharmacokinetic parameters of BIBF 1202 are summarized in the

tables below. It is important to note that some of the available data comes from studies where

nintedanib was co-administered with other drugs, which may influence the pharmacokinetic

profile of its metabolites.

Table 1: Pharmacokinetic Parameters of BIBF 1202 in Japanese Patients with IPF (Multiple

Doses of Nintedanib)[2]

Parameter Nintedanib Alone
Nintedanib with
Pirfenidone

tmax,ss (h) 3–4 3–5

t1/2,ss (h) ~23 27–26
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tmax,ss: Time to reach maximum steady-state plasma concentration; t1/2,ss: Terminal half-life

at steady state.

Table 2: Geometric Mean Cmax,ss of BIBF 1202 in Japanese Patients with IPF (Nintedanib

150 mg twice daily)[2]

Treatment gMean Cmax,ss (ng/mL)

Nintedanib Alone 33.2

Nintedanib with Pirfenidone 15.4

gMean Cmax,ss: Geometric mean maximum steady-state plasma concentration.

A population pharmacokinetic analysis of nintedanib in patients with non-small cell lung cancer

(NSCLC) and idiopathic pulmonary fibrosis (IPF) found that the pharmacokinetics and covariate

effects for BIBF 1202 were similar to those of nintedanib.[3]

Pharmacodynamics
BIBF 1202 is an active metabolite that contributes to the overall pharmacological effect of

nintedanib, albeit with a lower potency than the parent compound.[3]

Mechanism of Action and In Vitro Potency
Like its parent drug, BIBF 1202 acts as a tyrosine kinase inhibitor. It has been shown to inhibit

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The in vitro potency of BIBF 1202
against this receptor is detailed in the table below.

Table 3: In Vitro Inhibitory Activity of BIBF 1202

Target IC50 (nM) Reference

VEGFR2 62 [4]

IC50: Half-maximal inhibitory concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://publications.ersnet.org/content/erj/45/5/1382
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5754397/
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5754397/
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6719436/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While BIBF 1202 demonstrates activity against VEGFR2, its potency against other key targets

of nintedanib, such as Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast

Growth Factor Receptors (FGFR), is substantially lower than that of the parent compound.

Specifically, in in-vivo cellular assays, BIBF 1202 showed a significantly lower potency

compared to nintedanib in stimulating human umbilical vascular endothelial cells (based on

VEGF or bFGF stimulation) and in stimulating primary lung fibroblasts (based on PDGFRα and

PDGFRβ stimulation).[3] The in vivo efficacy of BIBF 1202 was not observed in mouse

xenograft models, suggesting that its plasma concentrations are unlikely to be the primary

contributor to the clinical effects of nintedanib.[3]

Transporter Interactions
In vitro studies have shown that BIBF 1202 is a substrate of the organic anion-transporting

polypeptides OATP-1B1 and OATP-2B1.[1]

Signaling Pathway
By inhibiting VEGFR2, BIBF 1202 can interfere with downstream signaling cascades that are

crucial for angiogenesis, cell proliferation, and survival. The binding of Vascular Endothelial

Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization and autophosphorylation of

specific tyrosine residues in the intracellular domain. This initiates a cascade of signaling

events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways. BIBF
1202, by blocking the ATP-binding site of the VEGFR2 kinase domain, inhibits these

downstream signals.

A simplified representation of the VEGFR2 signaling pathway and the point of inhibition by

BIBF 1202 is shown below.
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Simplified VEGFR2 Signaling Pathway and Inhibition by BIBF 1202
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VEGFR2 signaling pathway and the inhibitory action of BIBF 1202.
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Experimental Protocols
Quantification of BIBF 1202 in Biological Matrices
A common and validated method for the simultaneous determination of nintedanib and BIBF
1202 in plasma and tissue homogenates is Ultra-Performance Liquid Chromatography-Tandem

Mass Spectrometry (UPLC-MS/MS). A representative experimental workflow for such an

analysis is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for BIBF 1202 Quantification by UPLC-MS/MS
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A typical workflow for the quantification of BIBF 1202 in biological samples.
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A detailed protocol for such an assay would typically include the following steps:

Sample Preparation: Protein precipitation of plasma or tissue homogenate samples is

performed using a solvent like acetonitrile. An internal standard is added prior to precipitation

to ensure accuracy.

Chromatographic Separation: The supernatant is injected into a UPLC system equipped with

a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an

organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid)

is used to separate the analytes.

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass

spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which

provides high selectivity and sensitivity by monitoring specific precursor-to-product ion

transitions for BIBF 1202 and the internal standard.

Quantification: The concentration of BIBF 1202 in the samples is determined by comparing

the peak area ratio of the analyte to the internal standard against a calibration curve

prepared with known concentrations of the analyte.

In Vitro Kinase Inhibition Assay
The inhibitory activity of BIBF 1202 against tyrosine kinases like VEGFR2 is determined using

in vitro kinase assays. A general protocol for such an assay to determine the IC50 value is as

follows:

Reagents and Materials: Recombinant human VEGFR2 kinase, a suitable substrate (e.g., a

synthetic peptide), ATP, assay buffer, and a detection reagent are required.

Assay Procedure:

A series of dilutions of BIBF 1202 are prepared.

The recombinant kinase and the substrate are incubated with the different concentrations

of BIBF 1202 in the assay buffer.

The kinase reaction is initiated by the addition of ATP.
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The reaction is allowed to proceed for a defined period at a specific temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, including radiometric assays (detecting incorporation

of 32P-ATP) or non-radiometric methods like fluorescence/luminescence-based assays

that use phospho-specific antibodies or measure ATP depletion.

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of

BIBF 1202 relative to a control without the inhibitor. The IC50 value is then determined by

fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion
BIBF 1202 is the main, active metabolite of nintedanib, formed via esterase-mediated

hydrolysis. It exhibits a pharmacokinetic profile that is closely related to its parent compound.

While it contributes to the overall pharmacological activity of nintedanib through the inhibition of

VEGFR2, its potency is considerably lower than that of nintedanib, particularly against other

key receptor tyrosine kinases like PDGFRs. The clinical efficacy of nintedanib is therefore likely

driven primarily by the parent molecule. A thorough understanding of the properties of BIBF
1202 is essential for a complete characterization of nintedanib's disposition and activity in the

body. Further research focusing on the specific pharmacokinetic parameters of BIBF 1202 in

various populations could provide additional insights.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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